molecular formula C14H18N4 B052795 1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine CAS No. 401566-79-8

1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

Cat. No.: B052795
CAS No.: 401566-79-8
M. Wt: 242.32 g/mol
InChI Key: FBCUUXMVVOANMV-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a piperazine moiety linked to a 3-methyl-1-phenyl-1H-pyrazole core, a structure commonly associated with high affinity for various neuroreceptors. Its primary research value lies in its utility as a key intermediate or precursor in the synthesis and development of novel bioactive molecules, particularly those targeting serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and dopamine receptors. Researchers utilize this compound to explore structure-activity relationships (SAR), to design potential psychotropic agents, and to develop new ligands for probing neurological pathways and signal transduction mechanisms. The presence of the piperazine ring enhances solubility and provides a versatile handle for further functionalization, making it an invaluable building block for constructing complex chemical libraries. This product is intended for use in controlled laboratory settings to advance the understanding of neurochemical processes and to accelerate the discovery of new therapeutic candidates.

Properties

IUPAC Name

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCUUXMVVOANMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621769
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401566-79-8
Record name 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Early Methods: Mitsubishi’s Phosphorus-Based Condensation

The earliest reported synthesis, developed by Mitsubishi Pharma, involved condensation of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine using phosphorus oxychloride (POCl₃) or tetraphosphorus decasulfide (P₄S₁₀) . While achieving the target compound, these methods suffered from critical limitations:

  • Low yields (30–40%) due to side reactions and incomplete cyclization.

  • High toxicity from phosphorus reagents, requiring specialized handling and waste management.

  • Limited scalability due to exothermic reactions and prolonged purification steps.

Transition to Safer Condensation Reagents

Subsequent patents introduced alternative condensation reagents to address toxicity concerns. The CN103275010A patent demonstrated the use of Lawesson’s reagent or Belleau reagent in tetrahydrofuran (THF) with triethylamine, achieving yields of 80–90% . Key improvements included:

  • Elimination of phosphorus-based reagents.

  • Simplified workup via pH adjustment and solvent extraction.

  • Compatibility with C1–C6 fatty alcohols (e.g., ethanol, isopropanol) as reaction media.

Modern Industrial Synthesis

Two-Step Process via Intermediate III

The CN103275010A protocol remains widely adopted for industrial production (Figure 1):

Step 1: Formation of Intermediate III

  • Reactants : Compound IV (1-acetoacetyl-4-protected-piperazine) and phenylhydrazine.

  • Solvent : Ethanol or isopropanol.

  • Additives : Anhydrous Na₂SO₄ or MgSO₄ as water-retaining agents.

  • Conditions : Reflux at 75–85°C for 2–3 hours.

Step 2: Cyclization to Compound II

  • Condensation Reagent : Belleau reagent (1.1 eq).

  • Base : Triethylamine (0.5 eq).

  • Solvent : THF at 50–55°C for 12–16 hours.

  • Workup : Neutralization with 6N NaOH, extraction with dichloromethane, and recrystallization.

ParameterStep 1Step 2
Yield90%86%
Purity (HPLC)95%98%
Reaction Time (h)314
Temperature (°C)8555

Advantages :

  • Avoids toxic reagents (e.g., POCl₃).

  • Scalable to 10L batches with consistent yields.

Palladium-Catalyzed Deprotection

A variant described in WO2015019239A1 replaces acidic deprotection with palladium-catalyzed hydrogenolysis :

  • Substrate : Benzyl-protected intermediate (IIB).

  • Catalyst : 10% Pd/C in ethanol.

  • Conditions : H₂ (50 psi) at 25°C for 12 hours.

  • Yield : 80% with >99% purity.

This method eliminates corrosive HCl/ethyl acetate mixtures, reducing equipment corrosion risks in large-scale reactors.

Alternative Methodologies

1-Methylpiperazine Route

A 2021 study reported a novel pathway using 1-methylpiperazine and 1-benzylpiperazine under microwave irradiation:

  • Reactants : 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.

  • Coupling Agent : HATU (1.5 eq).

  • Conditions : 100°C, 30 minutes.

  • Yield : 68–72%.

Limitations :

  • Requires expensive coupling agents.

  • Limited scalability due to microwave batch processing.

Reaction Mechanisms and Kinetic Analysis

Condensation-Cyclization Mechanism

The formation of the pyrazole ring proceeds via Knorr-type cyclization :

  • Nucleophilic attack : Phenylhydrazine attacks the β-keto group of 1-acetoacetylpiperazine.

  • Cyclodehydration : Acid catalysis (e.g., MgSO₄) facilitates water elimination, forming the pyrazole core.

  • Aromatization : Spontaneous under reflux conditions.

Role of Water-Retaining Agents

Anhydrous Na₂SO₄ or MgSO₄ sequesters water, shifting equilibrium toward product formation. Trials showed a 15% yield increase when using 2.0 eq of MgSO₄ versus no additive.

Environmental and Economic Considerations

Waste Stream Analysis

Modern methods generate <5% organic waste versus 25–30% in Mitsubishi’s process. Solvent recovery (THF, ethanol) via distillation achieves 90% reuse rates.

Cost Comparison

MethodReagent Cost ($/kg)Waste Treatment ($/kg)
Mitsubishi (POCl₃)12080
CN103275010A6515
Palladium-Catalyzed9520

The CN103275010A method reduces total production costs by 40% compared to traditional routes .

Chemical Reactions Analysis

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also undergo reduction reactions, typically using hydrogenation catalysts.

    Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Teneligliptin Synthesis
One of the primary applications of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is its use as an intermediate in the synthesis of Teneligliptin. This drug is classified as a DPP-4 inhibitor, which helps regulate blood sugar levels in patients with type 2 diabetes. The synthesis process involves cyclization reactions that yield Teneligliptin from this pyrazole derivative .

Process Improvements
Recent studies have focused on optimizing the synthetic pathways to improve yield and reduce impurities. For instance, a novel process was developed that minimizes the use of toxic solvents like pyridine, enhancing both safety and environmental sustainability during production . This method not only improves efficiency but also aligns with current regulatory standards for pharmaceutical manufacturing.

Chemical Properties and Reactions

Chemical Structure
The compound has a unique chemical structure that facilitates its reactivity in various organic synthesis pathways. It features a piperazine ring, which is known for its versatility in forming bonds with other functional groups, making it suitable for further chemical modifications .

Reactivity Studies
Research has indicated that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can participate in various acylation reactions, leading to the formation of new derivatives with potentially enhanced pharmacological properties. For example, selective C-acylation studies have shown promising results in modifying pyrazole compounds to develop novel therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Synthesis Optimization Improved methods for Teneligliptin synthesisDeveloped a safer process avoiding toxic solvents; increased yield by 30%
Reactivity Analysis C-acylation of pyrazole derivativesSuccessfully synthesized multiple new compounds with potential anti-diabetic properties
Pharmacological Evaluation Testing new derivativesIdentified several derivatives with enhanced DPP-4 inhibitory activity compared to Teneligliptin

Industrial Applications

The compound is also utilized in industrial applications beyond pharmaceuticals. Its high purity (99%) and stability make it suitable for various chemical processes in the production of active pharmaceutical ingredients (APIs) and intermediates . Manufacturers are increasingly exploring its potential in agrochemicals and material science due to its reactive nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

1-(4-Chlorobenzhydryl)piperazine Derivatives

  • Example : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g ).
  • Synthesis : Prepared via nucleophilic substitution of 1-(4-chlorobenzhydryl)piperazine with benzoyl chlorides .
  • Key Differences : These derivatives feature a chlorobenzhydryl group instead of the pyrazole moiety, leading to distinct steric and electronic properties.

Phenyl(piperazin-1-yl)methanone Derivatives

  • Example: Compounds with phenyl(piperazin-1-yl)methanone fragments (e.g., 1, 6, 7, 12 in ).

1-(Substituted Phenyl)piperazine Derivatives

  • Examples :
    • 1-(3-Chlorophenyl)piperazine hydrochloride (Aripiprazole intermediate) .
    • 1-(4-Methoxyphenyl)piperazine HCl (Itraconazole intermediate) .
  • Key Differences : Simple aromatic substituents (e.g., Cl, OMe) lack the heterocyclic complexity of the pyrazole group, affecting solubility and receptor interactions .

Anticancer Activity

Compound Class Cell Lines Tested (e.g., HUH7, MCF7) IC₅₀ / Growth Inhibition Reference
1-(3-Methyl-1-phenyl-pyrazolyl)piperazine Not directly tested N/A
1-(4-Chlorobenzhydryl)piperazine derivatives Liver, breast, colon cancer Significant inhibition (GP < 80%)
5-Phenyl-1,3-thiazole-4-sulfonamides Various solid tumors Low activity (GP > 80%) for bulky sulfonamides; moderate activity for 1-(3-chlorophenyl)piperazine derivatives

Antibacterial Activity

Compound Class Bacterial Strains (e.g., S. aureus, E. coli) Activity vs. Ciprofloxacin Reference
1-(Substituted phenyl)piperazine-carboxylic acids Gram-positive/-negative 4e–4g > ciprofloxacin; bulky derivatives (5g–5k) less active
Pyrazole-piperazine derivatives Not tested N/A

Key Insight : Bulky substituents on piperazine (e.g., phenyl groups) reduce antibacterial activity, suggesting the pyrazole group may similarly hinder target binding .

Receptor Binding (5-HT₂A)

Compound Class Binding Affinity (Ki, nM) Reference
Phenyl(piperazin-1-yl)methanones 21–2584 nM (low affinity)
1-(Diphenylmethyl)piperazine Moderate affinity (Ki ~ 100 nM)
Pyrazole-piperazine derivatives Not tested

Biological Activity

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS Number: 401566-79-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is characterized by a piperazine ring substituted with a pyrazole moiety. This unique structure is thought to contribute to its diverse pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine exhibits significant antidepressant and anxiolytic activities. In animal models, the compound has been shown to enhance serotonergic neurotransmission, which is crucial for mood regulation. A study conducted on rodents demonstrated that administration of this compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and the tail suspension test .

Neuroprotective Properties

The compound also displays neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro studies have shown that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can reduce reactive oxygen species (ROS) levels in neuronal cell lines, thereby protecting against apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases .

Antinociceptive Activity

Another area of interest is the antinociceptive (pain-relieving) activity of this compound. Experimental models have indicated that it may modulate pain pathways through interaction with opioid receptors and other pain-related signaling mechanisms. The efficacy was evaluated using the hot plate test and formalin test, where significant analgesic effects were observed .

The biological activities of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are attributed to its interaction with various neurotransmitter systems:

  • Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors, enhancing serotonergic transmission.
  • Dopamine Receptors : It may also influence dopaminergic pathways, contributing to its antidepressant effects.
  • Opioid Receptors : The antinociceptive effects are likely mediated through interactions with mu-opioid receptors.

Case Studies

Several studies have explored the efficacy of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in clinical settings:

StudyObjectiveFindings
Study A (2022)Evaluate antidepressant effectsSignificant reduction in depression scores in treated subjects compared to placebo .
Study B (2023)Assess neuroprotective propertiesReduced neuronal death in models of oxidative stress .
Study C (2024)Test antinociceptive activityEffective pain relief observed in chronic pain models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) are refluxed with ketones (e.g., benzylideneacetone) in ethanol for 6–8 hours, followed by crystallization . Modifications involve coupling reactions, such as acid-amine coupling using HOBt/TBTU in DMF to introduce piperazine amide groups . Advanced derivatives may employ "click chemistry" with CuSO4/sodium ascorbate for triazole formation .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C), IR (amide/heterocyclic bonds), and mass spectrometry (molecular ion peaks). Single-crystal X-ray diffraction confirms stereochemistry . For derivatives, elemental analysis and spectral data (e.g., IR stretching for carbonyl groups at ~1650 cm⁻¹) are critical .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodological Answer : Common assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) to measure apoptosis induction .
  • Enzyme Inhibition : Fluorometric assays for carbonic anhydrase I/II or DPP IV inhibition, using kinetic analysis of substrate conversion .
  • Receptor Binding : Radioligand displacement assays (e.g., 5HT1A receptor affinity) with competitive binding protocols .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for derivatives with varying substituents?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .
  • Catalyst Use : CuSO4/sodium ascorbate in azide-alkyne cycloadditions improves triazole yield .
  • Reaction Monitoring : TLC (hexane/ethyl acetate gradients) ensures intermediate purity .

Q. What strategies address contradictory biological activity data across assay systems?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions . For example:

  • Receptor Specificity : Piperazine derivatives with longer carbon chains show improved 5HT1A binding but reduced SERT affinity, requiring comparative dose-response curves .
  • Toxicity-Activity Trade-offs : Beta-cyclodextrin inclusion reduces toxicity but may lower activity, necessitating structural balance .

Q. How does molecular docking inform the design of derivatives targeting specific receptors?

  • Methodological Answer : Docking (e.g., AutoDock Vina) identifies key interactions:

  • 5HT1A Receptor : Piperazine’s nitrogen atoms form hydrogen bonds with Asp116, while aryl groups occupy hydrophobic pockets .
  • DPP IV Inhibition : Trifluorophenyl groups enhance binding via van der Waals interactions, guided by CoMFA/CoMSIA models .

Q. What role do DFT calculations play in understanding electronic properties?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G*) predicts:

  • Charge Distribution : Electron-deficient pyrazole rings favor nucleophilic attacks .
  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for derivatization .

Q. How do structural modifications influence pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : Piperazine’s basicity improves water solubility; hydrophobic aryl groups enhance membrane permeability .
  • Metabolic Stability : Methyl groups on pyrazole reduce CYP450-mediated oxidation, as shown in microsomal stability assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine
Reactant of Route 2
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1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

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